molecular formula C32H36N2O5 B11634615 1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11634615
M. Wt: 528.6 g/mol
InChI Key: KPCWFVILQVCQCQ-SJCQXOIGSA-N
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Description

1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Hydroxy Group: This step often involves selective hydroxylation reactions.

    Attachment of the Benzoyl and Phenoxy Groups: These steps typically involve Friedel-Crafts acylation and etherification reactions.

    Introduction of the Diethylaminoethyl Side Chain: This can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The diethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs.

    Organic Synthesis: It can serve as an intermediate in the synthesis of other complex molecules.

    Biological Studies: It can be used to study the effects of various functional groups on biological activity.

    Industrial Applications: It can be used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and biological context. Generally, it may involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(DIMETHYLAMINO)ETHYL]-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-5-(3-PHENOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 1-[2-(DIETHYLAMINO)ETHYL]-5-[4-(DIMETHYLAMINO)PHENYL]-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C32H36N2O5

Molecular Weight

528.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C32H36N2O5/c1-5-33(6-2)18-19-34-29(23-12-11-15-26(21-23)39-24-13-9-8-10-14-24)28(31(36)32(34)37)30(35)27-17-16-25(38-7-3)20-22(27)4/h8-17,20-21,29,35H,5-7,18-19H2,1-4H3/b30-28+

InChI Key

KPCWFVILQVCQCQ-SJCQXOIGSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC)C)\O)/C(=O)C1=O)C3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC)C)O)C(=O)C1=O)C3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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